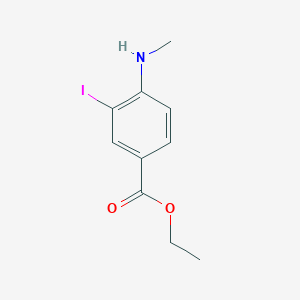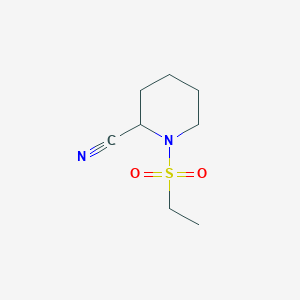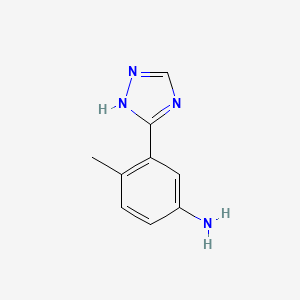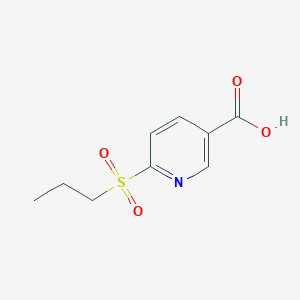![molecular formula C14H12N2 B13152020 N-[(E)-Phenylmethylidene]benzenecarboximidamide CAS No. 26196-28-1](/img/structure/B13152020.png)
N-[(E)-Phenylmethylidene]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzylidenebenzimidamide is an organic compound with the molecular formula C14H12N2 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Benzylidenebenzimidamide can be synthesized through the condensation reaction between benzaldehyde and benzimidamide. The reaction typically involves the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of N-Benzylidenebenzimidamide may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of supported noble metal catalysts in a solvent-free condition or in the presence of a reaction solvent can enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzylidenebenzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzamides.
Reduction: Reduction of N-Benzylidenebenzimidamide can yield benzimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Benzamides
Reduction: Benzimidazole derivatives
Substitution: Various substituted benzimidazole compounds
Applications De Recherche Scientifique
N-Benzylidenebenzimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated that N-Benzylidenebenzimidamide derivatives may have anticancer properties, making them candidates for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Benzylidenebenzimidamide involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins in microorganisms, leading to their death. In anticancer applications, N-Benzylidenebenzimidamide derivatives may induce apoptosis (programmed cell death) in cancer cells by targeting specific cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: A parent compound with a similar structure but lacking the benzylidene group.
N-Benzylidenebenzylamine: A compound with a similar imine group but different substituents.
Benzamides: Compounds derived from the oxidation of N-Benzylidenebenzimidamide.
Uniqueness
N-Benzylidenebenzimidamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to form stable imine bonds makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
26196-28-1 |
|---|---|
Formule moléculaire |
C14H12N2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
N-benzylidenebenzenecarboximidamide |
InChI |
InChI=1S/C14H12N2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-11,15H |
Clé InChI |
VUWBZKZDKNGLGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=NC(=N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



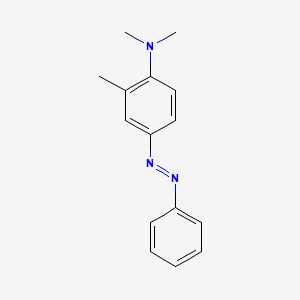

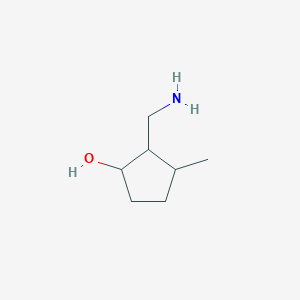
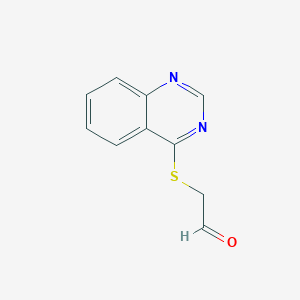
![Dimethyl [1,1'-bianthracene]-2,2'-dicarboxylate](/img/structure/B13151958.png)
![4-Methyl-3-[(methylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B13151970.png)
